2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane
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Overview
Description
2-Ethyl-5-methyl-1,4-diazabicyclo[222]octane is a bicyclic organic compound that belongs to the class of diazabicyclo compounds It is characterized by its unique structure, which includes a bicyclic framework with nitrogen atoms at the bridgehead positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-ethyl-5-methylpiperazine with formaldehyde and formic acid can lead to the formation of the desired bicyclic compound. The reaction is typically carried out under reflux conditions, and the product is isolated through distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is often purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, and modulating their activity. In biological systems, it may interact with enzymes or cellular receptors, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane: Lacks the ethyl and methyl substituents, resulting in different chemical properties and reactivity.
2-Methyl-1,4-diazabicyclo[2.2.2]octane: Similar structure but with only a methyl substituent, leading to variations in its chemical behavior.
5-Ethyl-1,4-diazabicyclo[2.2.2]octane: Similar structure but with only an ethyl substituent, affecting its reactivity and applications.
The uniqueness of 2-Ethyl-5-methyl-1,4-diazabicyclo[22
Properties
CAS No. |
67820-73-9 |
---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H18N2/c1-3-9-7-10-4-5-11(9)6-8(10)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
JGFHHDXQKJYRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2CCN1CC2C |
Origin of Product |
United States |
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